The most established application of DCA in scientific research is for reducing submental fat, also known as "double chin." ATX-101, a synthetic formulation of DCA, was approved by the FDA in 2015 under the brand name Kybella as the first injectable drug for this purpose []. Multiple studies have demonstrated the efficacy and safety of ATX-101 in reducing submental fat compared to a placebo [, ].
Research is ongoing to explore the potential use of DCA for fat reduction in other areas of the body. However, these applications are currently considered "off-label" and require further investigation. A systematic review highlighted the use of DCA for treating antiretroviral therapy-associated lipohypertrophy, a condition where fat accumulates in specific body regions due to certain HIV medications []. However, this was a small-scale study, and more research is needed.
Deoxycholic acid is a bile acid that plays a crucial role in the digestion and absorption of dietary fats. It is classified as a secondary bile acid, primarily produced from the bacterial metabolism of primary bile acids, specifically cholic acid and chenodeoxycholic acid, in the intestines. The chemical formula for deoxycholic acid is C24H40O4, and it exists as a white to off-white crystalline powder when pure. This compound is soluble in alcohol and acetic acid but less soluble in water .
Deoxycholic acid exhibits significant biological activity, particularly in its role as a detergent in the gastrointestinal tract. It emulsifies fats, facilitating their absorption. Moreover, it has been implicated in various pathological processes, including DNA damage due to increased oxidative stress when present in high concentrations . Additionally, deoxycholic acid interacts with specific enzymes, such as N-acylphosphatidylethanolamine-specific phospholipase D, influencing the release of bioactive lipids like anandamide .
Deoxycholic acid can be synthesized through several methods:
Deoxycholic acid has several applications:
Studies have shown that deoxycholic acid interacts with various biological systems:
Several compounds are structurally or functionally similar to deoxycholic acid:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Cholic Acid | C24H40O5 | Primary bile acid; more hydrophilic than deoxycholic acid |
Chenodeoxycholic Acid | C24H40O4 | Another primary bile acid; precursor to secondary bile acids |
Ursodeoxycholic Acid | C24H40O6 | Less toxic; used therapeutically for liver diseases |
Lithocholic Acid | C24H38O3 | Secondary bile acid; associated with toxicity |
Deoxycholic acid is unique due to its specific role as a secondary bile acid formed from cholic acid and its application in aesthetic medicine for targeted fat reduction. Its ability to induce localized adipocytolysis while sparing surrounding tissues contributes to its therapeutic profile .
Irritant